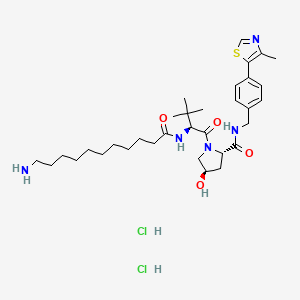

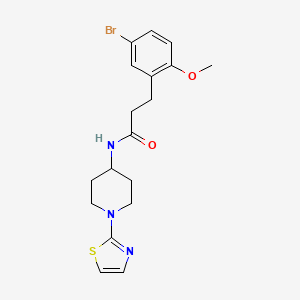

![molecular formula C17H13BrO4 B2609224 methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate CAS No. 301193-49-7](/img/structure/B2609224.png)

methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate, also known as MB2P, is an organic molecule that is used in a variety of scientific experiments and research applications. MB2P is a brominated benzoate ester that has been found to be useful in the synthesis of a range of compounds, and in the study of the structure and function of proteins. MB2P has been used in a variety of biochemical and physiological studies, and has been shown to have a number of advantages and limitations for laboratory experiments.

科学的研究の応用

Metal-Mediated Reactions

"Methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate" and its derivatives participate in metal-mediated reactions to synthesize complex molecules. For instance, metal-mediated reactions of α-Bromomethyl-Propenoate Esters have been explored for forming α-methylene-γ-lactones in high yields through Sn and Zn complexes under aqueous conditions (Drewes et al., 1995).

Synthesis of D-forosamine

In the field of carbohydrate chemistry, derivatives of "methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate" have been utilized in new syntheses of d-forosamine, a component of certain antibiotics. This involves palladium-catalyzed, allylic amination of unsaturated sugars (Baer & Hanna, 1981).

Asymmetric Synthesis of Taxol Side Chain

The compound has also been used in the asymmetric synthesis of the taxol side chain, showcasing its role in the synthesis of pharmacologically relevant molecules (Er & Coşkun, 2009).

Synthesis of Iron(III) Complexes

Additionally, it serves as a precursor in the synthesis of high spin mononuclear iron(III) complexes with Schiff base ligands derived from 2-hydroxybenzophenones, highlighting its application in materials science (Pogány et al., 2017).

Reactions with Dibromomethyl Methyl Ether

Reactions involving dibromomethyl methyl ether and derivatives of "methyl 5-bromo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate" have been studied for the formation of bromodeoxy compounds, further illustrating its versatility in organic synthesis (Bock, Pedersen, & Thiem, 1979).

特性

IUPAC Name |

methyl 5-bromo-2-[(E)-3-phenylprop-2-enoyl]oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO4/c1-21-17(20)14-11-13(18)8-9-15(14)22-16(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUNIJWARXXHFK-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)OC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CC(=C1)Br)OC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclopropyl(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2609143.png)

![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2609144.png)

![1-(2-chlorophenyl)-3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2609148.png)

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2609149.png)

![ethyl {2-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2609152.png)

![1-(2-Chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2609156.png)